molecular formula C7H4FNO4 B2461854 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde CAS No. 711022-47-8

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde

Cat. No. B2461854
CAS RN: 711022-47-8
M. Wt: 185.11
InChI Key: CZOMOYVUYOVNHX-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4FNO4 . It has a molecular weight of 185.11 g/mol . This compound is sensitive to air .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde consists of a benzene ring substituted with a fluoro group at the 3rd position, a hydroxy group at the 4th position, and a nitro group at the 5th position .


Physical And Chemical Properties Analysis

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is sensitive to air . It has a molecular weight of 185.11 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Formulation

  • Formylation of Phenols: Research by Suzuki and Takahashi (1983) demonstrates the synthesis of salicylaldehydes with electron-withdrawing groups, including 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde, using hexamethylenetetramine in strong acids. This process offers better yields compared to the Duff reaction (Yuji Suzuki & Hiroshi Takahashi, 1983).

Molecular Structure and Spectroscopy

  • Density Functional Study: A study by Nataraj, Balachandran, and Karthick (2011) explored the structural conformations and vibrational spectra of related compounds using density functional theory, providing insights into the molecular geometry and bonding features (A. Nataraj, V. Balachandran, & T. Karthick, 2011).

Chemical Reactions and Pathways

  • Cyclocondensation Reactions: Dar'in et al. (2004) investigated the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with amidines, revealing different reaction products based on the structure of the amidine, suggesting potential pathways for the synthesis of compounds related to 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde (D. Dar'in, S. Selivanov, P. Lobanov, & A. A. Potekhin, 2004).

Radiopharmaceutical Applications

Catalysis and Organic Synthesis

  • Asymmetric Aldol Reactions: A study by Yadav and Singh (2015) examined the use of similar compounds in catalyzing direct asymmetric aldol reactions under solvent-free conditions, offering a perspective on the potential catalytic applications of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde (G. Yadav & Surendra Singh, 2015).

Safety and Hazards

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

3-fluoro-4-hydroxy-5-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOMOYVUYOVNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde

Synthesis routes and methods

Procedure details

Followed procedure described for Intermediate 59, starting with 3-fluoro-4-hydroxybenzaldehyde. Desired product isolated in 53% yield.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Yield
53%

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